![molecular formula C17H12N2O3S2 B3750061 3-(4-methylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750061.png)
3-(4-methylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(4-methylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. It is a thiazolidinone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell wall components. It has also been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been studied in vitro. The compound has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, the compound has been reported to induce oxidative stress, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a broad-spectrum antibacterial and antifungal agent. Additionally, the compound has been shown to exhibit potent antitumor activity in vitro. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research on 3-(4-methylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate its potential as a therapeutic agent for bacterial and fungal infections. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in vivo and to determine its potential as a cancer chemotherapy agent.
Scientific Research Applications
3-(4-methylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. In one study, the compound was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study reported that the compound exhibited antifungal activity against Candida albicans. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer chemotherapy.
properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-11-2-6-13(7-3-11)18-16(20)15(24-17(18)23)10-12-4-8-14(9-5-12)19(21)22/h2-10H,1H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROUDAWDSPXCIK-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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